3-(Propylsulfonamido)phenylboronic acid

Overview

Description

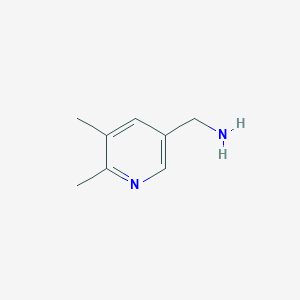

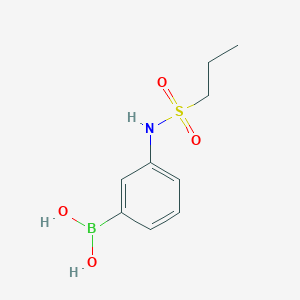

3-(Propylsulfonamido)phenylboronic acid is a chemical compound with the molecular formula C9H14BNO4S . It is often referred to as a ‘boronolectin’ due to its ability to interact with various carbohydrates .

Molecular Structure Analysis

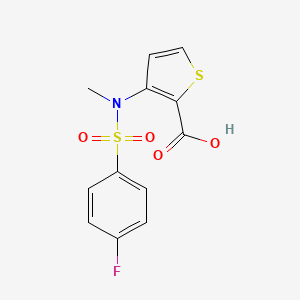

The molecular structure of this compound consists of a phenyl ring attached to a boronic acid group and a propylsulfonamido group . The InChI code for this compound isInChI=1S/C9H14BNO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11-13H,2,6H2,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to form reversible covalent bonds with diols or sugars . This property is utilized in various applications, including glucose sensors and bio-separation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.09 g/mol . It has a density of 1.3±0.1 g/cm³, a boiling point of 445.0±55.0 °C at 760 mmHg, and a flash point of 222.9±31.5 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .Safety and Hazards

When handling 3-(Propylsulfonamido)phenylboronic acid, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. If skin contact occurs, wash with plenty of soap and water. If inhaled, move to fresh air and keep at rest in a comfortable position for breathing .

Future Directions

Phenylboronic acid derivatives, including 3-(Propylsulfonamido)phenylboronic acid, are being explored for their potential in diagnostic and therapeutic applications. Their unique ability to interact with various carbohydrates has led to their use in glucose sensors and bio-separation applications. Future research directions include PBA-mediated targeting to sialic acid for tumor diagnosis and treatment, and the development of drug delivery systems for siRNA and insulin .

Mechanism of Action

Target of action

Boronic acids are known to interact with various biological targets, including enzymes like serine proteases and kinases. They can form reversible covalent complexes with these proteins, potentially modulating their activity .

Mode of action

The boronic acid moiety can form a tetrahedral boronate ester with hydroxyl-containing biological molecules, such as the side chains of serine or threonine residues in proteins .

Biochemical pathways

The specific pathways affected would depend on the exact targets of the compound. Given the potential targets mentioned above, it could be involved in regulating proteolysis or phosphorylation processes .

Pharmacokinetics

Boronic acids are generally well absorbed and can be subject to hepatic metabolism. Their elimination can occur through renal excretion .

Result of action

The effects at the molecular and cellular level would depend on the specific targets and pathways affected. This could range from changes in protein activity to alterations in cell signaling .

Action environment

Factors such as pH can influence the stability and reactivity of boronic acids. Additionally, the presence of other reactive species in the environment could potentially affect the compound’s action .

Properties

IUPAC Name |

[3-(propylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIHQVMLJAJFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674474 | |

| Record name | {3-[(Propane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-64-2 | |

| Record name | {3-[(Propane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide](/img/structure/B1463576.png)

amine](/img/structure/B1463577.png)

![2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B1463582.png)

![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)

![2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1463586.png)

![1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1463590.png)